molecular formula C5H10N2O7P2 B126256 [1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid CAS No. 1134798-26-7

[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid

Cat. No. B126256
CAS RN: 1134798-26-7
M. Wt: 275.11 g/mol
InChI Key: XRASPMIURGNCCH-KYKRLZBASA-N
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Description

“[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid” (HPTEPA) is a versatile phosphonic acid derivative . It has a molecular formula of C5H10N2O7P2 and a molecular weight of 272.09 g/mol .


Molecular Structure Analysis

The IUPAC name for HPTEPA is [1-hydroxy-2-(1H-imidazol-5-yl)-1-phosphonoethyl]phosphonic acid . The InChI string and the Canonical SMILES are also provided . The exact mass and monoisotopic mass are both 271.99632466 g/mol .


Physical And Chemical Properties Analysis

HPTEPA has a molecular weight of 272.09 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 4 . The topological polar surface area is 164 Ų . The heavy atom count is 16 .

Scientific Research Applications

Medicinal Chemistry: Bone Disease Treatment

Hydroxy- and amino-phosphonates, such as the compound , are known for their effectiveness in treating bone diseases. They have a high affinity for binding to hydroxyapatite, which is a mineral found in bones . This makes them suitable candidates for the prevention and treatment of osteoporotic diseases.

Agricultural Chemistry: Fertilizer and Pesticide Development

Phosphonates are stable analogs of phosphates and are used in the synthesis of fertilizers and pesticides. Their stability and effectiveness in promoting plant growth and protection make them valuable in agricultural applications .

Biochemical Research: Enzyme Inhibition Studies

In biochemical research, phosphonates serve as non-hydrolyzable phosphate mimics. They are used to study enzyme inhibition, particularly enzymes that utilize phosphates as substrates. This is crucial for understanding metabolic pathways and developing new drugs .

Material Science: Synthesis of Hybrid Materials

Phosphonates are employed as organic precursors for the synthesis of crystalline materials containing metals such as manganese, nickel, or lanthanides. These hybrid materials have potential applications in various fields, including electronics and catalysis .

Nuclear Medicine: Radiopharmaceuticals

Certain phosphonates are used to complex radioisotopes for medical imaging. They can act as pH-sensitive NMR probes, providing valuable information for diagnostic purposes .

Antiviral Research: COVID-19 Treatment

During the COVID-19 pandemic, phosphonates have been highlighted for their potential antiviral properties. They have been studied as part of the efforts to develop treatments against the virus .

Mechanism of Action

The mechanism of action for HPTEPA involves its interaction with enzyme active sites. This interaction is believed to disrupt the normal catalytic activity of the enzyme, possibly through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

properties

IUPAC Name

[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRASPMIURGNCCH-KYKRLZBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid

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